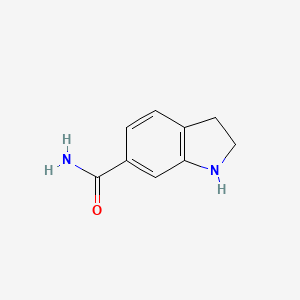

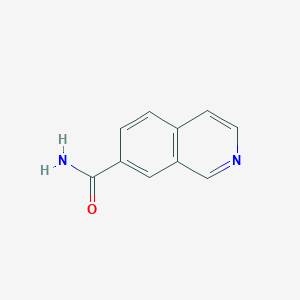

吲哚啉-6-甲酰胺

描述

Indoline-6-carboxamide is a compound that falls under the category of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indoline-6-carboxamide can be synthesized using various strategies. One of the critical steps in the synthesis of indole 2-carboxamide derivatives is the transformation of carboxylic acid to amide derivative . In this method, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis

The indoline structure can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .科学研究应用

1. 合成和化学

吲哚啉-6-甲酰胺及其衍生物在有机化学领域中已被广泛研究,用于合成和应用于制造各种化合物。例如,据报道,Cu(II)介导的方案用于吲哚啉与各种酰胺和胺的交叉脱氢偶联,突出了其在合成抗增殖剂(如 ER-67836)中的潜力 (Mohit Kumar 等,2019)。此外,由胂化亚碘和发烟氢碘酸将吲哚-2-甲酰胺还原为 DL-吲哚啉-2-甲酰胺,从而生成吲哚啉-2-甲酸,证明了其在化学转化中的多功能性 (C. Hudson & A. Robertson, 1967)。

2. 治疗应用

吲哚啉-6-甲酰胺衍生物已被确认为有希望的治疗剂。例如,吲哚-2-甲酰胺已显示出作为抗结核剂的希望,某些类似物对结核分枝杆菌表现出低微摩尔效力和良好的药代动力学特性 (R. R. Kondreddi 等,2013)。另一项研究报道了具有抗炎活性的吲哚-2-甲酰胺衍生物的合成,可能用于治疗败血症等炎症性疾病 (Zhiguo Liu 等,2016)。

3. 生物活性和药理潜力

吲哚啉-6-甲酰胺衍生物已被探索其生物活性和作为药理剂的潜力。例如,(巯基丙酰基)吲哚啉-2-甲酸已被研究为有效的血管紧张素转换酶抑制剂和抗高血压药 (D. Kim 等,1983)。此外,基于吲哚-2-甲酰胺的 MmpL3 抑制剂在结核感染动物模型中显示出优异的抗结核活性,突出了它们在治疗结核病中的潜力 (J. Stec 等,2016)。

作用机制

Target of Action

Indoline-6-carboxamide, like other indole derivatives, primarily targets a variety of enzymes and proteins . The carboxamide moiety in indole derivatives forms hydrogen bonds with these targets, often inhibiting their activity . This unique inhibitory property has made indole derivatives a focus of pharmaceutical research .

Mode of Action

The mode of action of Indoline-6-carboxamide is primarily through the formation of hydrogen bonds with its targets . The carboxamide moiety in the compound interacts with the active sites of enzymes and proteins, leading to changes in their function . This interaction often results in the inhibition of the target’s activity .

Biochemical Pathways

Indoline-6-carboxamide, as an indole derivative, affects various biochemical pathways. The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects . .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties

Result of Action

The result of Indoline-6-carboxamide’s action is the inhibition of the activity of various enzymes and proteins . This can lead to a range of molecular and cellular effects, depending on the specific targets and pathways involved

安全和危害

未来方向

In the future, it is hoped that indole scaffolds will be tested for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

生化分析

Biochemical Properties

Indoline-6-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Indoline-6-carboxamide has been shown to form hydrogen bonds with specific enzymes, potentially inhibiting their activity . This interaction can alter the enzyme’s conformation and affect its catalytic efficiency. Additionally, Indoline-6-carboxamide may interact with proteins involved in signal transduction pathways, modulating their activity and downstream effects.

Cellular Effects

Indoline-6-carboxamide exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Indoline-6-carboxamide has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of key metabolites.

Molecular Mechanism

The molecular mechanism of action of Indoline-6-carboxamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, Indoline-6-carboxamide can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indoline-6-carboxamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Indoline-6-carboxamide remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to Indoline-6-carboxamide in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

属性

IUPAC Name |

2,3-dihydro-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZOAPSTTZIFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158761-65-9 | |

| Record name | 2,3-Dihydro-1H-indole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

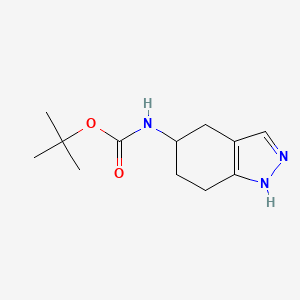

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B3086298.png)

![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)

![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)

![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)